![molecular formula C10H11NS2 B1379115 1-([2,2'-Bithiophen]-5-yl)ethan-1-amine CAS No. 632339-12-9](/img/structure/B1379115.png)
1-([2,2'-Bithiophen]-5-yl)ethan-1-amine
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Overview
Description
“1-([2,2’-Bithiophen]-5-yl)ethan-1-amine” is a type of amine. Amines are organic compounds that contain and are often based on one or more atoms of nitrogen . They can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .
Synthesis Analysis
The synthesis of amines can involve various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted .Molecular Structure Analysis
The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .Chemical Reactions Analysis
Amines can undergo various chemical reactions. For instance, they can participate in nucleophilic addition to a carbonyl group to form an imine .Physical And Chemical Properties Analysis
Amines have various physical and chemical properties. For instance, they have infrared absorptions in the 3300–3360 cm−1 region . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra .Scientific Research Applications
Optical Properties in Synthetic Materials
1-([2,2'-Bithiophen]-5-yl)ethan-1-amine and its derivatives demonstrate noteworthy optical properties. Studies like that of Lukes et al. (2003) have explored the optical characteristics of similar compounds, focusing on the electron absorption spectra and demonstrating their potential applications in the field of synthetic metals and materials with specific optical requirements (Lukes et al., 2003).
Material Synthesis for Electronics
The compound's derivatives have been utilized in the synthesis of materials for electronic applications. For instance, Wei et al. (2021) synthesized a selenophene-containing conjugated organic ligand, incorporating a derivative of 1-([2,2'-Bithiophen]-5-yl)ethan-1-amine, which exhibited high performance in field-effect transistors and light-emitting diode devices (Wei et al., 2021).
Polymerization and Conductivity Studies
The role of this compound in polymerization processes has been investigated. Sato and Hiroi (1996) researched the electrochemical polymerization of derivatives, noting their significant conductivities and potential applications in creating conductive materials (Sato & Hiroi, 1996).
Synthesis of Schiff Bases
This compound has been used in the synthesis of Schiff bases, as explored by Benachenhou, Mesli, and Guilard (2013). Their research demonstrates its versatility in forming novel compounds with potential applications in various fields of chemistry (Benachenhou et al., 2013).
Electrochromic Properties
Studies have also focused on the electrochromic properties of related compounds. For example, Krompiec et al. (2011) synthesized a polymer with alternating blocks of diquat-quaterthiophene, demonstrating its reversible oxidation and reduction, which is crucial for electrochromic applications (Krompiec et al., 2011).
Mechanism of Action
The mechanism of action of amines can be complex and depends on their specific structure and the biological system they interact with. For instance, trace amine-associated receptor 1 (TAAR1) senses a spectrum of endogenous amine-containing metabolites (EAMs) to mediate diverse psychological functions .
Safety and Hazards
properties
IUPAC Name |
1-(5-thiophen-2-ylthiophen-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS2/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-7H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRJJYPZEAACBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,2'-Bithiophen]-5-yl)ethan-1-amine |
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